Cas no 956531-83-2 (1-(hydroxymethyl)cyclobutane-1-carbonitrile)

1-(hydroxymethyl)cyclobutane-1-carbonitrile structure
956531-83-2 structure
Nome del prodotto:1-(hydroxymethyl)cyclobutane-1-carbonitrile
Numero CAS:956531-83-2
MF:C6H9NO
MW:111.141761541367
MDL:MFCD19103511
CID:4667528
PubChem ID:56760835

1-(hydroxymethyl)cyclobutane-1-carbonitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(hydroxymethyl)cyclobutane-1-carbonitrile
    • Cyclobutanecarbonitrile, 1-(hydroxymethyl)-
    • tert-butyl 3-allyl-3-hydroxyazetidine-73-carboxylate
    • 1-Hydroxymethyl-cyclobutanecarbon
    • 1-(Hydroxymethyl)cyclobutanecarbonitrile (ACI)
    • 1-Hydroxymethyl-cyclobutanecarbonitrile
    • SB40305
    • SY153529
    • 1-?(hydroxymethyl)?cyclobutanecarbonitr?ile
    • 1-(hydroxymethyl)cyclobutanecarbonitrile
    • EN300-139606
    • SCHEMBL4126698
    • AT20270
    • AKOS015959823
    • SY140287
    • CS-0140428
    • 956531-83-2
    • DB-102803
    • MFCD19103511
    • LS-05261
    • ALBB-016804
    • MDL: MFCD19103511
    • Inchi: 1S/C6H9NO/c7-4-6(5-8)2-1-3-6/h8H,1-3,5H2
    • Chiave InChI: NCEHIMDMICMIQF-UHFFFAOYSA-N
    • Sorrisi: N#CC1(CCC1)CO

Proprietà calcolate

  • Massa esatta: 111.068413911g/mol
  • Massa monoisotopica: 111.068413911g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 1
  • Complessità: 129
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.1
  • Superficie polare topologica: 44Ų

1-(hydroxymethyl)cyclobutane-1-carbonitrile Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-139606-1.0g
1-(hydroxymethyl)cyclobutane-1-carbonitrile
956531-83-2 95%
1g
$440.0 2023-06-08
eNovation Chemicals LLC
Y1106152-5g
1-(hydroxymethyl)cyclobutane-1-carbonitrile
956531-83-2 95%
5g
$1400 2024-07-23
eNovation Chemicals LLC
D966680-250mg
1-Hydroxymethyl-cyclobutanecarbonitrile
956531-83-2 95%
250mg
$240 2024-07-28
eNovation Chemicals LLC
D966680-500mg
1-Hydroxymethyl-cyclobutanecarbonitrile
956531-83-2 95%
500mg
$340 2024-07-28
eNovation Chemicals LLC
D966680-5g
1-Hydroxymethyl-cyclobutanecarbonitrile
956531-83-2 95%
5g
$1960 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0663-50mg
1-Hydroxymethyl-cyclobutanecarbonitrile
956531-83-2 97%
50mg
¥1092.99 2025-01-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00790766-10g
1-(hydroxymethyl)cyclobutane-1-carbonitrile
956531-83-2 97%
10g
¥6414.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1586-10G
1-(hydroxymethyl)cyclobutane-1-carbonitrile
956531-83-2 97%
10g
¥ 6,415.00 2023-04-12
TRC
H948503-50mg
1-(hydroxymethyl)cyclobutanecarbonitrile
956531-83-2
50mg
$ 115.00 2022-06-04
eNovation Chemicals LLC
D966680-1g
1-Hydroxymethyl-cyclobutanecarbonitrile
956531-83-2 95%
1g
$500 2024-07-28

1-(hydroxymethyl)cyclobutane-1-carbonitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Riferimento
LSD1 inhibitor and preparation method and application thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  1,2-Dimethoxyethane ;  0 °C; 16 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Preparation of tricyclic carboxamides as hepatitis B core protein modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  1,2-Dimethoxyethane ;  3 h, 0 °C; 0 °C → rt; 24 h, rt
1.2 Solvents: Water ;  rt
Riferimento
Synthesis of Spirocyclic β- and γ-Sultams by One-Pot Reductive Cyclization of Cyanoalkylsulfonyl Fluorides
Stepannikova, Kateryna O.; Vashchenko, Bohdan V. ; Grygorenko, Oleksandr O. ; Gorichko, Marian V.; Cherepakha, Artem Yu.; et al, European Journal of Organic Chemistry, 2021, 2021(47), 6530-6540

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 1 h, 25 °C
1.2 Reagents: Water
Riferimento
Preparation of bifunctional compounds as IRAK degraders and uses thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  0 °C → rt; 18 h, rt
1.2 Reagents: Methanol ;  rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Riferimento
3-(5-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives and their use in the treatment of Ikaros family zinc finger 2 (IKZF2)-dependent diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ,  Water ;  rt; 1 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Preparation of 3-[2-(piperidin-4-yl)ethyl]benzo[b]isoxazole derivatives having acetylcholine esterase-inhibitory and serotonin uptake-inhibitory activity
, World Intellectual Property Organization, , ,

1-(hydroxymethyl)cyclobutane-1-carbonitrile Raw materials

1-(hydroxymethyl)cyclobutane-1-carbonitrile Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:956531-83-2)1-(hydroxymethyl)cyclobutane-1-carbonitrile
A1046394
Purezza:99%/99%
Quantità:500mg/10g
Prezzo ($):195.0/814.0